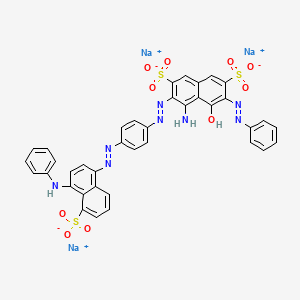

Trisodium 4-amino-5-hydroxy-3-((4-((4-(phenylamino)-5-sulphonato-1-naphthyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate

Description

Trisodium 4-amino-5-hydroxy-3-((4-((4-(phenylamino)-5-sulphonato-1-naphthyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate is a highly complex polyazo naphthalene derivative functionalized with sulphonate groups, amino, hydroxy, and phenylazo substituents. Its structure features multiple azo (-N=N-) linkages, which are characteristic of synthetic dyes, particularly those used in textiles, biological staining, or specialized optical applications. The trisodium salt configuration enhances water solubility due to the anionic sulphonate groups (-SO₃⁻Na⁺), making it suitable for aqueous-based industrial processes .

Properties

CAS No. |

68155-61-3 |

|---|---|

Molecular Formula |

C38H25N8Na3O10S3 |

Molecular Weight |

918.8 g/mol |

IUPAC Name |

trisodium;4-amino-3-[[4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C38H28N8O10S3.3Na/c39-35-33-22(21-32(59(54,55)56)37(38(33)47)46-42-24-10-5-2-6-11-24)20-31(58(51,52)53)36(35)45-43-26-16-14-25(15-17-26)41-44-28-18-19-29(40-23-8-3-1-4-9-23)34-27(28)12-7-13-30(34)57(48,49)50;;;/h1-21,40,47H,39H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

QAWLEODSWNERLS-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity distinguishes it from simpler azo dyes. Below is a comparative analysis with key analogs:

Spectral and Solubility Properties

- Electronic Absorption : The trisodium compound’s three azo groups and extended conjugation system likely result in absorption in the visible spectrum (400–700 nm), comparable to the bis-azo analog in . However, the nitro-substituted compound (CAS 70210-24-1) exhibits a red shift due to stronger electron-withdrawing effects .

- Solubility : The trisodium form offers superior water solubility compared to disodium salts (e.g., CAS 3963-80-2) and free acids (), critical for dye formulation in aqueous media .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Trisodium 4-amino-5-hydroxy-3-((4-((4-(phenylamino)-5-sulphonato-1-naphthyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate, and how do substitution patterns influence its properties?

- Methodological Answer : Synthesis typically involves diazo coupling reactions between aromatic amines and naphthalene sulfonate derivatives. The substitution pattern (e.g., position of amino, hydroxy, and sulphonate groups) dictates solubility, stability, and chromophoric properties. For instance, the presence of dual naphthalene rings and multiple azo bonds enhances conjugation, affecting UV-Vis absorption . Experimental design should prioritize controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Characterization via HPLC and NMR is critical to verify regioselectivity .

Q. How is this compound characterized in terms of purity and structural integrity for research applications?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 400–600 nm) to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm substitution patterns, particularly the positions of amino and azo groups.

- Mass Spectrometry (MS) for molecular weight validation, noting the trisodium form (M + 3Na⁺ adducts).

- FT-IR to identify functional groups (e.g., -SO₃⁻ stretches at 1040–1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for azo coupling, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Molecular dynamics simulations can model solubility behavior in aqueous vs. organic matrices, aiding in solvent system design .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

- Methodological Answer : Contradictions often arise from pH-dependent sulfonate group ionization. Systematic studies should:

- Use potentiometric titration to determine pKa values of functional groups.

- Employ dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers.

- Cross-validate results with X-ray crystallography (if crystallizable) to correlate solid-state structure with solution behavior .

Q. What are the challenges in leveraging this compound’s optical properties for in vivo biological imaging?

- Methodological Answer : While its strong absorbance/fluorescence makes it a candidate for imaging, limitations include:

- Photobleaching : Mitigate via encapsulation in polymeric nanoparticles (e.g., PLGA) to reduce oxidative degradation.

- Toxicity : Screen cell viability (MTT assays) at varying concentrations (1–100 µM).

- Non-specific binding : Modify surface charge (e.g., PEGylation) to minimize interactions with serum proteins .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence its performance in dye-sensitized solar cells (DSSCs)?

- Methodological Answer :

- Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance at TiO₂ interfaces.

- UV-Vis-NIR spectroscopy evaluates light-harvesting efficiency (LHE) correlated with π-π stacking density.

- Compare with analogues (e.g., disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate) to isolate substituent effects on photovoltaic output .

Data Analysis and Experimental Design

Q. How to design experiments to probe the compound’s role in catalytic systems (e.g., photocatalysis)?

- Methodological Answer :

- Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes.

- Pair with electron paramagnetic resonance (EPR) to detect radical intermediates under UV irradiation.

- Optimize catalyst loading (0.1–1.0 wt%) in composite materials (e.g., TiO₂/graphene) to enhance charge separation .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.